4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine
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Overview
Description
4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine is an organic compound with a complex structure that includes both amino and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine typically involves multiple steps. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For example, the synthesis might start with the reaction of a dimethylamino-substituted benzene derivative with a sulfonyl chloride in the presence of a base to form the sulfonylated intermediate. This intermediate can then be further reacted with an amine to introduce the amino groups .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be as cost-effective and efficient as possible.
Chemical Reactions Analysis
Types of Reactions
4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro-substituted derivatives, while reduction of the sulfonyl group would yield sulfide derivatives.
Scientific Research Applications
4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of chemical bonds and interactions, which can modulate the activity of these targets and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)phenyldiphenylphosphine
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Compared to similar compounds, 4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-19(2)15-7-5-11(9-13(15)17)23(21,22)12-6-8-16(20(3)4)14(18)10-12/h5-10H,17-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUFNKTUDURXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N(C)C)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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